Diethyl sec-butylmalonate
Description
Diethyl sec-butylmalonate (CAS: 83-27-2) is a branched malonate ester with the molecular formula C₁₁H₂₀O₄. It is structurally characterized by a central malonic acid core esterified with two ethyl groups and substituted with a sec-butyl group at the central carbon (). This compound is primarily utilized in organic synthesis, particularly in the preparation of carboxylic acids via hydrolysis and decarboxylation reactions. For example, it serves as a precursor to 3-methylpentanoic acid through a modified procedure involving sodium amide and bromobenzene ().
Properties
IUPAC Name |
diethyl 2-butan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-8(4)9(10(12)14-6-2)11(13)15-7-3/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZSUOEOUHAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263613 | |
| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-27-2 | |
| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethyl (1-methylpropyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl sec-butylmalonate | |
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| Record name | Diethyl sec-butylmalonate | |
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| Record name | Diethyl sec-butylmalonate | |
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| Record name | 1,3-Diethyl 2-(1-methylpropyl)propanedioate | |
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| Record name | Diethyl (1-methylpropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl sec-butylmalonate can be synthesized through the alkylation of diethyl malonate with sec-butyl bromide. The reaction typically involves the following steps :
Formation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol to form sodium ethoxide.
Alkylation: Diethyl malonate is added to the sodium ethoxide solution, followed by the addition of sec-butyl bromide. The mixture is refluxed for 48 hours.
Isolation: The reaction mixture is then distilled to remove ethanol, and the resulting ester layer is separated and purified by distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Alkylation Reactions
Diethyl sec-butylmalonate undergoes alkylation at the α-position under basic conditions, forming dialkylated malonates. Key methods include:
a. Sodium Ethoxide-Mediated Alkylation
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Reagents : sec-Butyl bromide, sodium ethoxide, ethanol
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Conditions : Reflux (48 hours)
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Mechanism : Deprotonation of the methylene group forms a sodium enolate, which reacts with alkyl halides.
| Parameter | Value |
|---|---|
| Temperature | Reflux (78–80°C) |
| Reaction Time | 48 hours |
| Solvent | Ethanol |
| Catalyst | Sodium ethoxide |
b. Sodium Hydride/Dipolar Solvent Systems
Industrial patents describe enhanced alkylation rates using polar aprotic solvents :
-
Reagents : Sodium hydride, alkyl bromides (e.g., ethyl bromide), dimethylacetamide (DMAC)
-
Conditions : 90–100°C for 20 minutes
| Additive | Relative Reaction Rate |
|---|---|
| Benzene (control) | 1.0 |
| DMSO | 630 |
| DMAC | 510 |
| Pyridine N-oxide | 400 |
Hydrolysis
The ester groups hydrolyze under acidic or basic conditions to yield sec-butylmalonic acid:
a. Acidic Hydrolysis
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Reagents : HCl/H₂SO₄, water
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Conditions : Reflux with aqueous acid
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Product : sec-Butylmalonic acid (isolated via extraction).
b. Basic Hydrolysis
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Reagents : NaOH/KOH, ethanol-water mixture
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Conditions : Reflux followed by acidification
Decarboxylation
Thermal or acidic decarboxylation eliminates CO₂, forming sec-butylacetic acid:
-
Conditions : Heating >150°C or prolonged reflux with dilute acid
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Mechanism : Keto-enol tautomerization followed by CO₂ loss.
Condensation Reactions
This compound participates in Knoevenagel and Michael additions for synthesizing α,β-unsaturated carbonyl compounds. For example:
Industrial-Scale Optimization
Chinese patent CN105646217A details a high-purity synthesis route :
-
Steps :
-
Sodium ethoxide generation in ethanol (70–73°C).
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Diethyl malonate addition under N₂.
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n-Butyl bromide alkylation (76–84°C, 0.5–1 hour).
-
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Yield : 76.5% with 99.6% purity.
| Stage | Conditions | Outcome |
|---|---|---|
| Sodium Ethoxide Prep | 70–73°C, 12–15 hours | Complete Na dissolution |
| Alkylation | 76–84°C, 0.5–1 hour | 76.5% yield |
Catalytic Innovations
Copper(II) triflate with chiral bisphosphine ligands enables asymmetric alkylation (100% yield) :
-
Substrate : Diethyl ethylidenemalonate
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Reagent : Diethylzinc
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Application : Synthesis of enantiomerically enriched malonates.
These reactions underscore this compound’s versatility in constructing complex organic frameworks, with industrial protocols emphasizing solvent selection and catalytic additives to optimize efficiency .
Scientific Research Applications
Organic Synthesis
Diethyl sec-butylmalonate is primarily utilized as an intermediate in the synthesis of various organic compounds, particularly heterocycles. These heterocycles are essential in medicinal chemistry due to their prevalence in pharmaceuticals. The compound can be transformed into various derivatives through reactions such as alkylation and condensation, enabling the creation of complex molecular architectures.
Key Reactions:
- Alkylation : this compound can undergo alkylation reactions to form more complex esters. For instance, it can react with alkyl halides in the presence of strong bases to yield substituted malonates, which are useful in further synthetic pathways .
- Condensation Reactions : It is also involved in condensation reactions, leading to the formation of larger molecules used in drug development.
Pharmaceutical Applications
While specific biological activities of this compound are not extensively documented, its structural analogs have shown considerable promise in medicinal chemistry. Compounds derived from malonic acid have been investigated for their potential pharmacological effects, including anti-inflammatory and analgesic properties.
Case Studies:
- Peptide Deformylase Inhibitors : this compound has been used as a reagent in synthesizing peptide deformylase inhibitors, which have applications in treating bacterial infections by targeting bacterial ribosomes .
- Metabolic Studies : Research has indicated that diethyl butylmalonate (a related compound) acts as an inhibitor of mitochondrial succinate transporters, influencing metabolic pathways associated with inflammation and immune responses . This suggests potential applications in treating conditions related to metabolic dysregulation.
Mechanism of Action
The mechanism of action of diethyl sec-butylmalonate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. The enolate formation occurs through the deprotonation of the methylene group by a strong base. The enolate can then undergo various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of diethyl sec-butylmalonate with other diethyl malonate derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Solubility | LogP |
|---|---|---|---|---|---|---|---|
| This compound | 83-27-2 | C₁₁H₂₀O₄ | 216.27 | Not reported | Not reported | Organic solvents | ~2.5* |
| Diethyl malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | 199 | 1.055 | Miscible in ethanol | 0.98 |
| Diethyl benzylmalonate | 607-81-8 | C₁₄H₁₈O₄ | 250.29 | 300 | 1.08 | Organic solvents | 2.76 |
| Diethyl dibutylmalonate | 596-75-8 | C₁₃H₂₄O₄ | 244.33 | Not reported | 0.98 | Organic solvents | ~3.8* |
| Diethyl succinate | 123-25-1 | C₈H₁₄O₄ | 174.20 | 216-217 | 1.038–1.048 | Water, organics | 1.41 |
| Diethyl 2-acetamidomalonate | 1068-90-2 | C₉H₁₅NO₅ | 217.22 | Not reported | Not reported | Organic solvents | 0.21 |
Key Observations :
- Polarity : Diethyl 2-acetamidomalonate exhibits lower LogP (0.21) due to the polar acetamide group, enhancing water solubility relative to hydrophobic derivatives like diethyl benzylmalonate (LogP 2.76) ().
- Thermal Stability : Diethyl benzylmalonate’s high boiling point (300°C) suggests greater thermal stability, advantageous in high-temperature reactions ().
Stability and Reactivity
- This compound: Limited stability data available, but malonate esters generally undergo hydrolysis under acidic/basic conditions ().
- Diethyl dibutylmalonate : Stable under ambient conditions but incompatible with strong oxidizers ().
- Diethyl benzylmalonate : Chemically stable but may decompose to CO and CO₂ upon combustion ().
Biological Activity
Diethyl sec-butylmalonate (CAS 83-27-2) is a compound with notable biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. This article explores its biological properties, including mechanisms of action, experimental findings, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₀O₄
- Molecular Weight : 216.28 g/mol
- Density : 0.98 g/cm³
- Boiling Point : 110-114°C at 18 mmHg
This compound acts primarily as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme involved in the Krebs cycle. By inhibiting SDH, it prevents succinate accumulation, which is linked to pro-inflammatory responses in macrophages. This inhibition leads to a reduction in reactive oxygen species (ROS) production and neuroinflammation, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease (AD) .
Research Findings
Recent studies have demonstrated the compound's efficacy in various experimental models:
Cognitive and Behavioral Effects
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Study on 5×FAD Mice : In a study involving 5×FAD transgenic mice, which model Alzheimer's disease, this compound was administered at a dosage of 40 mg/kg twice weekly. The results indicated significant improvements in cognitive function and reductions in depressive-like behaviors. Behavioral tests showed enhanced memory retention and decreased anxiety levels compared to control groups .
Group Cognitive Function Improvement Depression Reduction Control (PBS) Baseline Baseline DBM Treatment Significant Significant - Neuroprotective Effects : The compound also exhibited protective effects on synaptic structures in the hippocampus, evidenced by enhanced PSD95 and BDNF protein levels, which are crucial for synaptic plasticity and neuroprotection .
Anti-inflammatory Properties
This compound has been shown to mitigate neuroinflammation by:
- Reducing microglial activation.
- Decreasing the expression of pro-inflammatory cytokines in the hippocampus and amygdala .
These findings suggest that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation and neurodegeneration.
Case Study 1: Neuroprotection in Cardiac Arrest Models
In a study focusing on cardiac arrest-induced brain damage, this compound administration was found to significantly reduce neuronal loss and improve functional recovery post-cardiac arrest. This suggests its potential utility in emergency medicine for protecting against ischemic damage .
Case Study 2: LPS-Stimulated Microglia
Research involving lipopolysaccharide (LPS)-stimulated microglia demonstrated that this compound could suppress microglial activation and reduce the production of inflammatory mediators, highlighting its role as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic routes for preparing Diethyl sec-butylmalonate, and how are reaction conditions optimized for yield?
this compound is typically synthesized via alkylation of diethyl malonate enolates. A common approach involves reacting diethyl malonate with sec-butyl halides (e.g., sec-butyl bromide) in the presence of a strong base (e.g., sodium ethoxide) to generate the enolate intermediate. The reaction is carried out under anhydrous conditions, often using polar aprotic solvents like THF or DMF. Optimization includes controlling reaction temperature (typically 0–25°C) and stoichiometry of the alkylating agent . Post-reaction purification involves fractional distillation or column chromatography to isolate the product. Yield improvements may require iterative adjustments to base strength and solvent polarity .
Q. How can researchers confirm the purity and structural integrity of this compound using standard analytical techniques?
- Gas Chromatography (GC): Purity is assessed via GC with flame ionization detection, comparing retention times to certified standards. Commercial samples often report >95% purity .
- NMR Spectroscopy: H and C NMR are critical for structural confirmation. Key signals include the ester carbonyl (~170 ppm in C NMR) and the sec-butyl methyl groups (δ ~0.8–1.5 ppm in H NMR) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 231.1 for CHO) .
Advanced Research Questions
Q. What mechanistic factors influence the regioselectivity of this compound in alkylation or Michael addition reactions?
The sec-butyl group introduces steric hindrance, directing nucleophilic attack to the less hindered carbonyl position. In alkylation reactions, the enolate’s stability (influenced by solvent dielectric constant and counterion size) determines reactivity. For example, bulky bases like LDA favor less substituted enolates, while smaller bases (e.g., NaH) may alter selectivity. Computational studies (DFT) can model transition states to predict regioselectivity . Experimental validation involves comparing product ratios under varying base/solvent conditions .
Q. How do storage conditions impact the stability of this compound, and what degradation byproducts are observed?
this compound is sensitive to hydrolysis under acidic or basic conditions, forming sec-butylmalonic acid. Long-term storage recommendations include inert atmospheres (argon) and temperatures below 4°C to minimize ester hydrolysis. Degradation is monitored via GC or IR spectroscopy (loss of ester C=O stretch at ~1740 cm). Trace moisture accelerates decomposition, necessitating molecular sieves in storage containers .
Q. How can researchers resolve contradictions in kinetic data during this compound-mediated reactions (e.g., unexpected rate variations)?
- Control Experiments: Eliminate variables like trace water or oxygen by repeating reactions under rigorously anhydrous/inert conditions.
- Isotopic Labeling: Use O-labeled esters to trace hydrolysis pathways.
- Statistical Analysis: Apply t-tests or ANOVA to assess reproducibility across replicates. For example, inconsistent yields in alkylation may stem from variable base deprotonation efficiency, requiring standardized titration for base strength .
Methodological Considerations
Q. What strategies are effective for scaling up this compound synthesis while maintaining reaction efficiency?
- Continuous Flow Systems: Enhance heat/mass transfer for exothermic enolate formation.
- Catalytic Methods: Transition from stoichiometric bases (e.g., NaH) to catalytic systems (e.g., organocatalysts) to reduce waste.
- In-line Analytics: Use FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .
Q. How can researchers leverage this compound in multicomponent reactions for complex molecule synthesis?
The compound serves as a bifunctional precursor in tandem reactions. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
